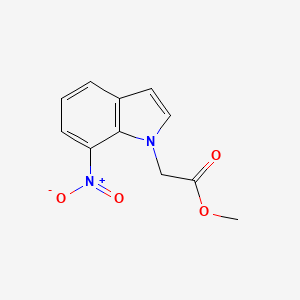

methyl 2-(7-nitro-1H-indol-1-yl)acetate

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 2-(7-nitroindol-1-yl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-17-10(14)7-12-6-5-8-3-2-4-9(11(8)12)13(15)16/h2-6H,7H2,1H3 |

InChI Key |

YDUMZMUVMTUPCS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Derivatives

Key Observations:

Substituent Effects :

- Nitro Groups : The 7-nitro substituent in the target compound may enhance electrophilic reactivity compared to 2- or 3-nitro derivatives, influencing binding to biological targets like enzymes or receptors .

- Halogen/Methoxy Groups : Fluorine or methoxy substituents (e.g., 5-F or 5-OCH₃) improve metabolic stability and bioavailability, as seen in neuroprotective and anti-inflammatory agents .

Spectral and Structural Analysis

- NMR/IR Data : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was characterized by distinct ¹H-NMR signals for the nitrobenzoyl (δ 8.2–8.4 ppm) and ethyl ester (δ 1.3–4.3 ppm) groups .

- X-ray Crystallography : Analogues like 1-(5-methyl-1H-indol-6-yl)ethan-1-one reveal hydrogen-bonding networks stabilizing crystal structures, critical for drug design .

Q & A

Basic: What are the standard synthetic routes for methyl 2-(7-nitro-1H-indol-1-yl)acetate?

Methodological Answer:

The synthesis typically involves N-acylation of 7-nitroindole with methyl chloroacetate under basic conditions. Key steps include:

- Reagents : Methyl chloroacetate, triethylamine (base), anhydrous dichloromethane (solvent) .

- Procedure : React 7-nitroindole with methyl chloroacetate in the presence of triethylamine at 0–25°C under nitrogen. Monitor via TLC, purify by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (~60–75%) requires stoichiometric control of reagents .

- Critical Note : Ensure anhydrous conditions to prevent ester hydrolysis.

Basic: Which spectroscopic methods confirm its structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the ester methyl group (~3.7 ppm, singlet in ¹H; ~52 ppm in ¹³C), nitro group (downfield aromatic protons at ~8.5–9.0 ppm), and indole NH (absent due to N-acylation) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 234 [M+H]⁺ (calculated for C₁₁H₁₀N₂O₄).

- IR Spectroscopy : Ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretching .

Advanced: How can synthesis be optimized for higher yield and purity?

Methodological Answer:

- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., diacylation) .

- Catalyst Screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to enhance acylation efficiency.

- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and reagent ratios via response surface methodology .

Advanced: How does the nitro group position (7 vs. 5/6) influence biological activity compared to analogs?

Methodological Answer:

Substituent position dictates electronic effects and steric interactions with biological targets. For example:

Mechanistic Insight : The 7-nitro group may enhance π-stacking in enzyme binding pockets while reducing cytotoxicity compared to 5-nitro analogs .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) protocols: broth microdilution vs. disk diffusion .

- Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects.

- Metabolite Interference : Analyze stability in cell culture media (e.g., ester hydrolysis via HPLC) .

Basic: What are its solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Soluble in DCM, DMSO, ethanol; poorly soluble in water. Pre-dissolve in DMSO for in vitro assays (≤1% v/v to avoid solvent toxicity) .

- Stability : Stable at 4°C (dry) for 6 months. Degrades at pH >8 (hydrolysis to acetic acid derivative); confirm via pH-controlled stability studies .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or microbial enzyme active sites. Validate with MD simulations (GROMACS) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide analog design .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

- Anti-inflammatory Potential : COX-2 inhibition ELISA .

Advanced: How to design analogs to enhance bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Replace nitro with sulfonamide for improved solubility.

- Introduce halogens (e.g., 5-F) to enhance membrane permeability .

- Prodrug Strategies : Modify the ester to a carbamate for targeted release .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.